molecular formula C9H8N2O B1440228 6-(Furan-2-yl)pyridin-3-amine CAS No. 898289-46-8

6-(Furan-2-yl)pyridin-3-amine

Cat. No.: B1440228
CAS No.: 898289-46-8
M. Wt: 160.17 g/mol
InChI Key: VNMHMTVDBPWALF-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C9H8N2O. It is a heterocyclic compound that contains both a furan ring and a pyridine ring.

Scientific Research Applications

6-(Furan-2-yl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Biochemical Analysis

Biochemical Properties

6-(Furan-2-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can form hydrogen bonds and π-π interactions with other biomolecules, further affecting their biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation is often achieved through the activation or inhibition of specific transcription factors. Furthermore, the compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule’s activity. For instance, this compound has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism . In vivo studies have also indicated that the compound can have lasting effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These adverse effects are often dose-dependent, with a clear threshold beyond which the compound’s toxicity becomes apparent. Animal studies have also highlighted the importance of dosage in determining the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to various metabolites . These metabolites can then undergo further transformations, such as conjugation with glucuronic acid or sulfate, to facilitate their excretion from the body . The compound’s metabolism can also influence the levels of other metabolites in the cell, leading to changes in metabolic flux and overall cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, the compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . In the mitochondria, this compound can influence mitochondrial function and energy metabolism, while in the endoplasmic reticulum, it can affect protein folding and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)pyridin-3-amine typically involves the formation of the pyridine ring followed by the introduction of the furan moiety. One common method involves the use of Grignard reagents to add the furan ring to a pyridine precursor. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated furan or pyridine derivatives

Comparison with Similar Compounds

  • 6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
  • N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine
  • Thiazolo[4,5-b]pyridines

Uniqueness: 6-(Furan-2-yl)pyridin-3-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(furan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHMTVDBPWALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308509
Record name 6-(2-Furanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-46-8
Record name 6-(2-Furanyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Furanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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